2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride

Description

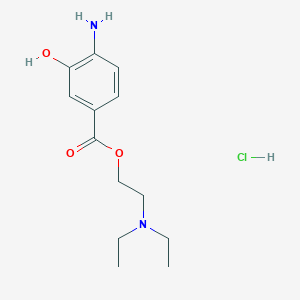

2-(Diethylamino)ethyl 4-amino-3-hydroxybenzoate hydrochloride is a synthetic organic compound comprising a benzoate ester core with a 4-amino and 3-hydroxy substitution, linked to a 2-(diethylamino)ethyl group. The hydrochloride salt enhances solubility and stability.

Properties

Molecular Formula |

C13H21ClN2O3 |

|---|---|

Molecular Weight |

288.77 g/mol |

IUPAC Name |

2-(diethylamino)ethyl 4-amino-3-hydroxybenzoate;hydrochloride |

InChI |

InChI=1S/C13H20N2O3.ClH/c1-3-15(4-2)7-8-18-13(17)10-5-6-11(14)12(16)9-10;/h5-6,9,16H,3-4,7-8,14H2,1-2H3;1H |

InChI Key |

HQGDSGMKUSWATA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC(=O)C1=CC(=C(C=C1)N)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride typically involves the esterification of 4-amino-3-hydroxybenzoic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst . The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and substituted aromatic compounds .

Scientific Research Applications

2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by blocking sodium ion channels in nerve cells, thereby preventing the initiation and transmission of nerve impulses . This action results in a temporary loss of sensation in the targeted area. The molecular targets include voltage-gated sodium channels, and the pathways involved are primarily related to the inhibition of action potential propagation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Substituent Effects on Pharmacological Activity

- Hydroxy vs. Alkoxy Groups : The 3-hydroxy group in the target compound increases hydrophilicity compared to alkoxy-substituted analogs (e.g., Proparacaine’s 4-propoxy). This may reduce membrane permeability but improve aqueous solubility, influencing route of administration (e.g., topical vs. systemic) .

- Amino Group Position: The 4-amino group is conserved in the target compound and Proparacaine, suggesting a role in hydrogen bonding with biological targets (e.g., sodium channels). Metabutoxycaine’s 3-amino group may alter binding affinity .

Physicochemical Properties

- LogP and Solubility: The target compound’s 3-hydroxy group lowers logP compared to 3-butoxy (logP ~2.5 vs.

- Stability : Alkoxy groups (e.g., propoxy, butoxy) resist hydrolysis better than hydroxy groups, which may undergo glucuronidation or sulfation .

Research Findings and Clinical Relevance

Biological Activity

2-(Diethylamino)ethyl 4-Amino-3-hydroxybenzoate Hydrochloride, a compound with the molecular formula and a molecular weight of 276.75 g/mol, is characterized by its unique structure comprising a diethylamino group and a hydroxybenzoate moiety. This compound has garnered attention in medicinal chemistry for its potential therapeutic properties, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological activity:

- Amino Group : Implicated in various biological interactions.

- Hydroxy Group : Enhances solubility and potential binding interactions.

- Diethylamino Group : Increases lipophilicity, affecting pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound demonstrates significant antioxidant properties, which can mitigate oxidative stress in biological systems.

- Enzyme Inhibition : It has been studied for its inhibitory effects on various enzymes, including butyrylcholinesterase (BChE), which is crucial in neuropharmacology. In vitro studies reveal that it can inhibit BChE with varying potency depending on structural modifications.

- Antimicrobial Activity : Preliminary findings suggest that the compound possesses antibacterial and antifungal properties, making it a candidate for further exploration in antimicrobial therapies.

The mechanism of action of this compound involves:

- Binding to specific enzyme active sites, as evidenced by molecular docking studies.

- Modulating neurotransmitter levels through inhibition of cholinesterases, which may have implications for treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Study 1: Inhibition of Butyrylcholinesterase

A study evaluated the inhibitory effects of various derivatives on BChE. The results indicated that modifications to the diethylamino group significantly influenced inhibitory potency. The best-performing derivative exhibited an IC50 value of approximately .

Study 2: Antioxidant Properties

Research assessing the antioxidant capacity demonstrated that the compound could scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.

Study 3: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from to against various strains, including Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-hydroxybenzoic acid | Contains amino and hydroxy groups | Parent compound; used as starting material |

| Diethylaminoethyl 4-Aminobenzoate | Similar amine structure but lacks hydroxyl functionality | Enhanced lipophilicity; different biological profile |

| 2-(Dimethylamino)ethyl 4-Amino-3-hydroxybenzoate | Dimethyl instead of diethyl group | Different pharmacokinetic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.